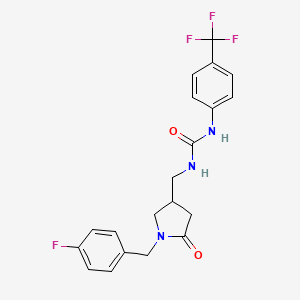

1-((1-(4-Fluorobenzyl)-5-oxopyrrolidin-3-yl)methyl)-3-(4-(trifluoromethyl)phenyl)urea

Description

1-((1-(4-Fluorobenzyl)-5-oxopyrrolidin-3-yl)methyl)-3-(4-(trifluoromethyl)phenyl)urea (CAS: 954696-99-2) is a urea derivative featuring a pyrrolidin-5-one core substituted with a 4-fluorobenzyl group and a 4-(trifluoromethyl)phenyl moiety. Its molecular formula is C₁₉H₁₇F₄N₃O₂, with a molecular weight of 395.3 g/mol . The Smiles notation (O=C(NCC1CC(=O)N(c2ccc(F)cc2)C1)Nc1ccc(C(F)(F)F)cc1) highlights the urea linkage (-N-C(=O)-N-), the pyrrolidinone ring, and the fluorinated aromatic substituents.

Properties

IUPAC Name |

1-[[1-[(4-fluorophenyl)methyl]-5-oxopyrrolidin-3-yl]methyl]-3-[4-(trifluoromethyl)phenyl]urea | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H19F4N3O2/c21-16-5-1-13(2-6-16)11-27-12-14(9-18(27)28)10-25-19(29)26-17-7-3-15(4-8-17)20(22,23)24/h1-8,14H,9-12H2,(H2,25,26,29) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PLISOUAGIKEZAK-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C(CN(C1=O)CC2=CC=C(C=C2)F)CNC(=O)NC3=CC=C(C=C3)C(F)(F)F | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H19F4N3O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

409.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

1-((1-(4-Fluorobenzyl)-5-oxopyrrolidin-3-yl)methyl)-3-(4-(trifluoromethyl)phenyl)urea is a synthetic organic compound with a complex molecular structure that has gained attention in medicinal chemistry due to its potential biological activities. This compound is characterized by a pyrrolidinone ring, a urea functional group, and various aromatic substituents which may influence its interaction with biological targets.

The molecular formula of the compound is with a molecular weight of approximately 375.4 g/mol. The presence of fluorinated groups enhances its lipophilicity, potentially affecting its pharmacokinetic properties.

| Property | Value |

|---|---|

| Molecular Formula | |

| Molecular Weight | 375.4 g/mol |

| Melting Point | N/A |

| Density | N/A |

Biological Activity Overview

Research indicates that this compound exhibits various biological activities, including:

- Anticancer Activity : Preliminary studies suggest that the compound may inhibit the growth of certain cancer cell lines. For instance, similar compounds in the diaryl urea category have demonstrated significant antiproliferative effects against A549 (lung cancer) and HCT-116 (colorectal cancer) cell lines, with IC50 values in the low micromolar range .

- Mechanism of Action : The mechanism by which this compound exerts its biological effects likely involves binding to specific receptors or enzymes, thereby modulating their activity. This could lead to alterations in cellular signaling pathways associated with proliferation and apoptosis .

Case Studies and Research Findings

- Antiproliferative Studies : A series of diaryl urea derivatives were synthesized and evaluated for their antiproliferative activity. One notable derivative showed an IC50 of 2.39 μM against A549 cells, comparable to established drugs like sorafenib .

- Structure-Activity Relationship (SAR) : The structure-activity relationship studies indicate that modifications to the aromatic substituents can significantly impact the biological efficacy of these compounds. For example, the introduction of trifluoromethyl groups has been linked to enhanced activity against certain cancer cell lines .

- Inhibition Studies : In vitro assays have shown that compounds similar to this compound can act as inhibitors of specific kinases involved in cancer progression, such as BRAF .

Comparative Analysis

The following table summarizes the biological activity of related compounds:

| Compound Name | IC50 (μM) A549 | IC50 (μM) HCT-116 | Mechanism of Action |

|---|---|---|---|

| This compound | TBD | TBD | Potential kinase inhibition |

| Sorafenib | 2.12 ± 0.18 | 2.25 ± 0.71 | BRAF inhibitor |

| Diaryl Urea Derivative (7u) | 2.39 ± 0.10 | 3.90 ± 0.33 | BRAF inhibition |

Comparison with Similar Compounds

Data Table: Key Comparative Features

Research Findings and Implications

- Synthetic Efficiency : Thiazolyl-piperazinyl derivatives () achieve yields >85%, suggesting robust synthetic protocols for urea compounds. The target compound’s synthesis may follow similar efficiency, though details are unavailable .

- Substituent Effects : Fluorine and chlorine substituents modulate electronic properties and lipophilicity. The 4-fluorobenzyl group in the target compound balances metabolic stability and solubility better than bulkier groups (e.g., 3,5-di(trifluoromethyl)phenyl in Compound 11m, ESI-MS: 602.2 [M+H]⁺) .

- Core Structure Impact: Pyrrolidinone’s lactam ring offers conformational flexibility, whereas oxadiazole or pyridine cores introduce rigidity, affecting target binding and pharmacokinetics .

Q & A

Basic Research Questions

Q. What are the recommended methodologies for synthesizing 1-((1-(4-Fluorobenzyl)-5-oxopyrrolidin-3-yl)methyl)-3-(4-(trifluoromethyl)phenyl)urea, and how can reaction yields be optimized?

- Answer : Synthesis typically involves multi-step organic reactions, including:

- Step 1 : Preparation of the pyrrolidinone core via cyclization of substituted amines and ketones (e.g., 1-(4-fluorobenzyl)-5-oxopyrrolidin-3-yl intermediates) .

- Step 2 : Urea linkage formation via carbodiimide-mediated coupling between the pyrrolidinone derivative and 4-(trifluoromethyl)phenyl isocyanate .

- Optimization : Use design of experiments (DoE) to identify critical parameters (e.g., solvent polarity, temperature, catalyst loading). For example, fractional factorial designs can minimize experimental runs while resolving interactions between variables .

Q. How can the structural integrity of this compound be validated during synthesis?

- Answer : Employ a combination of:

- Nuclear Magnetic Resonance (NMR) : Confirm substituent positions and urea bond formation (e.g., characteristic peaks for fluorobenzyl protons at ~7.2 ppm and trifluoromethyl groups at ~120 ppm in NMR) .

- X-ray Crystallography : Resolve 3D conformation of the pyrrolidinone ring and urea moiety, as demonstrated in structurally similar compounds like ethyl 2-[5-(4-fluorophenyl)pyridin-3-yl]-1H-benzimidazole derivatives .

- Mass Spectrometry (MS) : Verify molecular weight (e.g., ESI-MS for [M+H]+ ions) .

Q. What in vitro assays are suitable for preliminary pharmacological screening of this compound?

- Answer : Prioritize target-specific assays based on structural analogs:

- Kinase Inhibition : Use fluorescence-based ADP-Glo™ assays for kinases like EGFR or VEGFR, given the trifluoromethylphenyl group’s role in hydrophobic binding .

- Receptor Binding : Radioligand displacement assays (e.g., for GPCRs or nuclear receptors) using -labeled competitors .

- Cytotoxicity : MTT or resazurin assays in cancer cell lines (e.g., HeLa or MCF-7) to assess baseline toxicity .

Advanced Research Questions

Q. How can structure-activity relationship (SAR) studies be designed to improve the compound’s potency and selectivity?

- Answer :

- Modular Substituent Variation : Systematically alter the fluorobenzyl group (e.g., replace 4-F with Cl or CF) and the trifluoromethylphenyl urea moiety (e.g., introduce electron-withdrawing groups) .

- Computational Docking : Use molecular dynamics (MD) simulations to predict binding affinity shifts in target proteins (e.g., compare docking scores in AutoDock Vina) .

- Data Integration : Apply QSAR models trained on analogs like 1-(3-chloro-4-methylphenyl)-3-(2,4,6-trimethylphenyl)urea to prioritize synthetic targets .

Q. What computational strategies are effective for predicting metabolic stability and off-target interactions?

- Answer :

- Metabolism Prediction : Use in silico tools like ADMET Predictor™ or SwissADME to identify vulnerable sites (e.g., oxidation of the pyrrolidinone ring or hydrolysis of the urea bond) .

- Off-Target Profiling : Perform pharmacophore screening against databases like ChEMBL or PubChem to flag potential interactions with cytochrome P450 enzymes or hERG channels .

Q. How should contradictory data between in vitro potency and in vivo efficacy be resolved?

- Answer :

- Pharmacokinetic Analysis : Measure plasma half-life, bioavailability, and tissue distribution in rodent models to identify absorption issues (e.g., poor solubility due to the trifluoromethyl group) .

- Metabolite Identification : Use LC-MS/MS to detect inactive or toxic metabolites (e.g., N-dealkylation products) .

- Formulation Adjustments : Develop aqueous formulations with co-solvents (e.g., PEG 400) or cyclodextrin inclusion complexes, as seen in Pfizer’s patented urea-based formulations .

Q. What advanced techniques are recommended for elucidating the compound’s mechanism of action (MoA)?

- Answer :

- Chemical Proteomics : Use affinity chromatography with immobilized compound to pull down target proteins from cell lysates, followed by LC-MS/MS identification .

- Transcriptomics : Perform RNA-seq on treated vs. untreated cells to identify differentially expressed pathways (e.g., apoptosis or inflammation-related genes) .

- Cryo-EM : Resolve compound-target complexes at near-atomic resolution, as applied to urea derivatives in structural biology studies .

Q. How can researchers address batch-to-batch variability in compound purity during scale-up?

- Answer :

- Process Analytical Technology (PAT) : Implement real-time HPLC monitoring to track impurities (e.g., unreacted intermediates) .

- Design Space Optimization : Use response surface methodology (RSM) to define acceptable ranges for critical process parameters (e.g., temperature, pH) .

- Purification : Apply preparative SFC (supercritical fluid chromatography) for high-resolution separation of enantiomers or diastereomers .

Methodological Notes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.